![molecular formula C13H9FN2O B14594833 2-(3-Fluoro-2-methylphenyl)[1,3]oxazolo[4,5-b]pyridine CAS No. 60772-63-6](/img/structure/B14594833.png)
2-(3-Fluoro-2-methylphenyl)[1,3]oxazolo[4,5-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluoro-2-methylphenyl)[1,3]oxazolo[4,5-b]pyridine is a chemical compound that belongs to the class of oxazolo[4,5-b]pyridines. . The presence of both fluorine and methyl groups in the phenyl ring enhances its chemical properties, making it a compound of interest for various scientific research applications.
Méthodes De Préparation
The synthesis of 2-(3-Fluoro-2-methylphenyl)[1,3]oxazolo[4,5-b]pyridine typically involves the reaction of 3-fluoro-2-methylphenylamine with appropriate reagents to form the oxazolo[4,5-b]pyridine ring system. One common method involves the cyclization of the amine with a suitable carboxylic acid derivative under acidic conditions . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using catalysts or specific solvents to facilitate the reaction.
Analyse Des Réactions Chimiques
2-(3-Fluoro-2-methylphenyl)[1,3]oxazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-(3-Fluoro-2-methylphenyl)[1,3]oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to bacterial enzymes, inhibiting their activity and leading to the death of bacterial cells . The presence of the fluorine atom enhances its binding affinity to the target enzymes, making it a potent antimicrobial agent.
Comparaison Avec Des Composés Similaires
2-(3-Fluoro-2-methylphenyl)[1,3]oxazolo[4,5-b]pyridine can be compared with other oxazolo[4,5-b]pyridine derivatives, such as:
2-(3-Iodophenyl)[1,3]oxazolo[4,5-b]pyridine: This compound has an iodine atom instead of a fluorine atom, which affects its chemical reactivity and biological activity.
5-Methyloxazolo[3,2-a]pyridinium salts: These compounds have different substitution patterns and exhibit unique chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
60772-63-6 |
|---|---|
Formule moléculaire |
C13H9FN2O |
Poids moléculaire |
228.22 g/mol |
Nom IUPAC |
2-(3-fluoro-2-methylphenyl)-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C13H9FN2O/c1-8-9(4-2-5-10(8)14)13-16-12-11(17-13)6-3-7-15-12/h2-7H,1H3 |
Clé InChI |
KOMDBOKGKXGLPA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1F)C2=NC3=C(O2)C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


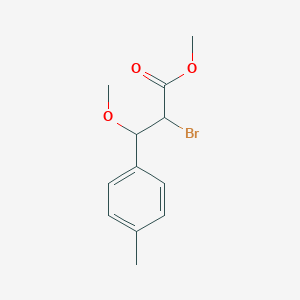
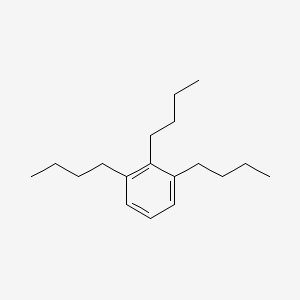
![3-[(2S)-1-Acetylpiperidin-2-yl]-1-methylpyridin-2(1H)-one](/img/structure/B14594771.png)


![Cyclohexanol, 1-[1,1-bis(phenylthio)propyl]-](/img/structure/B14594780.png)
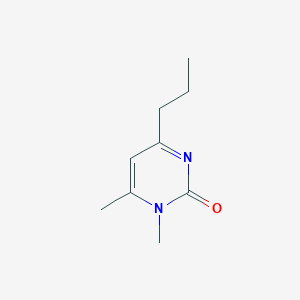
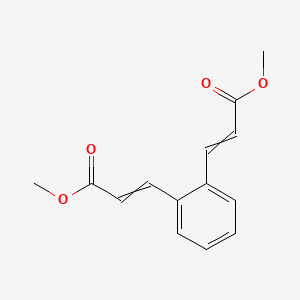
![3,3a,4,9-Tetrahydro-2H-pyrrolo[2,3-b]quinolin-2-one](/img/structure/B14594798.png)
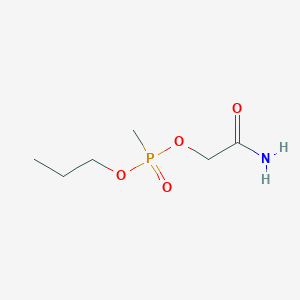
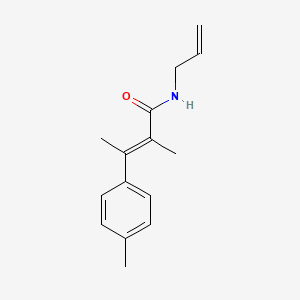
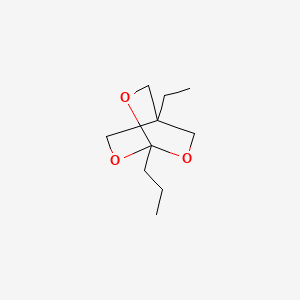

![Diethyl {chloro[(propan-2-yl)oxy]phosphanyl}propanedioate](/img/structure/B14594826.png)
